molecular formula C18H29NO2 B7508042 2-(1-Adamantyl)-1-(4-methoxypiperidin-1-yl)ethanone

2-(1-Adamantyl)-1-(4-methoxypiperidin-1-yl)ethanone

Cat. No.: B7508042
M. Wt: 291.4 g/mol
InChI Key: QHJXALXSAAQAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Adamantyl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic compound that belongs to the family of substituted cathinones. It is also known as 5-APDB and is structurally similar to other psychoactive substances such as MDMA and MDA. This compound has gained popularity in recent years due to its potential therapeutic applications and its use in research studies.

Mechanism of Action

The exact mechanism of action of 2-(1-Adamantyl)-1-(4-methoxypiperidin-1-yl)ethanone is not fully understood. However, it is believed to act as a serotonin and dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This may lead to the observed therapeutic effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include increased levels of serotonin and dopamine in the brain, as well as increased activity in certain brain regions involved in mood regulation. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(1-Adamantyl)-1-(4-methoxypiperidin-1-yl)ethanone in lab experiments is its high potency and selectivity for serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, the compound also has limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 2-(1-Adamantyl)-1-(4-methoxypiperidin-1-yl)ethanone. One area of interest is its potential use as a therapeutic agent for various neuropsychiatric disorders, such as depression, anxiety, and Parkinson's disease. Other potential directions include investigating the compound's effects on other neurotransmitter systems, as well as its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(1-Adamantyl)-1-(4-methoxypiperidin-1-yl)ethanone is a complex process that involves several chemical reactions. The most common method of synthesis involves the reaction of 4-methoxypiperidine with 2-bromo-1-adamantane in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of purification steps to obtain the final product.

Scientific Research Applications

2-(1-Adamantyl)-1-(4-methoxypiperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which suggests that it may have antidepressant and anxiolytic effects. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

Properties

IUPAC Name

2-(1-adamantyl)-1-(4-methoxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-21-16-2-4-19(5-3-16)17(20)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJXALXSAAQAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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